N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide
Description
N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide core substituted with a 4-hydroxy group and an ethoxy-substituted benzylidene moiety. This compound has garnered attention for its anti-inflammatory properties, as demonstrated in a carrageenan-induced lung inflammation model, where it significantly reduced proinflammatory cytokines (TNF-α, IL-6) and increased anti-inflammatory mediators (IL-10, IL-4) . Its synthesis typically involves condensation of 4-ethoxybenzaldehyde with 4-hydroxybenzohydrazide under acidic conditions, a method analogous to other hydrazide-hydrazones .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15-9-3-12(4-10-15)11-17-18-16(20)13-5-7-14(19)8-6-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
CADQIMIJVVDWMQ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrazone Linkage Reactivity
The C=N bond in the hydrazone group undergoes characteristic reactions:
-
Reduction : Catalytic hydrogenation or treatment with NaBH₄/LiAlHₜ converts the azomethine group to an amine, forming 4-hydroxybenzohydrazide derivatives .
-
Acid/Base Hydrolysis : Under acidic conditions (HCl/H₂O), the C=N bond cleaves to regenerate 4-ethoxybenzaldehyde and 4-hydroxybenzohydrazide.
Phenolic Hydroxyl Reactions
The 4-hydroxy group participates in:
-
Esterification : Reacts with acetyl chloride to form acetates .
-
Electrophilic Aromatic Substitution (EAS) : Bromination or nitration occurs at the ortho/para positions relative to the hydroxyl group.
Ethoxy Group Transformations
The ethoxy substituent undergoes:
-
Demethylation : HI or BBr₃ removes the ethoxy group, yielding a catechol derivative .
-
Nucleophilic Substitution : Replacement with amino groups via SNAr under high-temperature amination.
Key Reaction Conditions and Yields
Inhibition of Thymidine Phosphorylase
-
Mechanism : Competitive inhibition via hydrogen bonding between the hydrazone’s NH and the enzyme’s active site (Ki = 24 μM) .
-
Structure-Activity Relationship (SAR) :
Corrosion Inhibition
-
Efficiency : 95.3% at 4.06×10⁻⁴ M concentration in 1M H₂SO₄ .
-
Adsorption Model : Follows Langmuir isotherm (ΔG°ads = −34.2 kJ/mol), indicating physisorption on metal surfaces .
Photodegradation
-
UV irradiation (λ = 254 nm) in methanol leads to:
Oxidative Degradation
-
Treatment with H₂O₂/Fe²⁺ (Fenton’s reagent):
-
Complete decomposition within 20 min via hydroxyl radical attack on aromatic rings.
-
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of 4-hydroxybenzohydrazides, including N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide, exhibit significant anticancer activities. A study highlighted the compound's ability to inhibit thymidine phosphorylase, which is implicated in cancer cell proliferation, particularly in prostate cancer . The structure-activity relationship indicates that modifications to the hydrazide moiety can enhance biological efficacy against various cancer cell lines.
Antimicrobial Effects
Hydrazone derivatives have been recognized for their antimicrobial properties. This compound has shown activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Drug Development
The synthesis of this compound has been explored as part of drug development efforts targeting various diseases. Its derivatives have been studied for their potential as anti-inflammatory agents and as inhibitors of matrix metalloproteinases, which play a crucial role in cancer metastasis and tissue remodeling .
Therapeutic Agents
The compound has also been evaluated for its potential as a therapeutic agent in treating conditions such as tuberculosis and leishmaniasis. Studies have shown that certain hydrazide derivatives possess potent activity against Mycobacterium tuberculosis and Leishmania species, indicating their potential use in developing new treatments for these diseases .
Ligand Chemistry
This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. The coordination compounds formed can exhibit unique electronic properties, making them suitable for applications in sensors and electronic devices .
Polymer Stabilization
The incorporation of hydrazide compounds into polymer matrices has been investigated for enhancing thermal stability and flame retardancy. Research indicates that these compounds can improve the mechanical properties of polymers while providing additional protective features against thermal degradation .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may interfere with the function of metalloproteins in microorganisms, leading to antimicrobial effects. Additionally, its hydrazone group can participate in redox reactions, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
4-Hydroxy-N’-[(E)-(4-Hydroxyphenyl)methylidene]benzohydrazide (1g)
- Structure : Replaces the ethoxy group with a hydroxyl group at the para position of the benzylidene ring.
- Synthesis: Prepared via condensation of 4-hydroxybenzaldehyde and 4-hydroxybenzohydrazide in methanol with acetic acid .
- Properties : Higher melting point (261°C with decomposition) compared to the ethoxy variant, suggesting stronger intermolecular hydrogen bonding due to the hydroxyl group .
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
- Structure : Dichloro substitution at the 2- and 3-positions of the benzylidene ring.
N'-((E)-(4-Ethylphenyl)methylidene)-4-hydroxybenzohydrazide
- Structure : Ethyl group instead of ethoxy at the para position.
Functional Group Modifications on the Benzohydrazide Core
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-Ethoxyphenyl)methylidene]benzohydrazide (6P)
- Structure : Incorporates a phthalimide group at the benzohydrazide core.
- Bioactivity : Demonstrated superior anti-inflammatory effects in vivo, reducing NF-κB, COX-2, and STAT-3 expression, outperforming the parent compound in cytokine modulation .
- SAR Insight : The phthalimide moiety likely enhances binding affinity to inflammatory targets through additional π-π interactions.
N’-{(E)-[4-(Diethylamino)-2-Hydroxyphenyl]methylidene}-4-Nitrobenzohydrazide (HL₁)
- Structure: Nitro and diethylamino groups introduce strong electron-withdrawing and donating effects, respectively.
- Bioactivity : Metal complexes of HL₁ showed moderate antibacterial activity against Staphylococcus aureus, emphasizing the role of electronic effects in modulating biological activity .
Key Structure-Activity Relationship (SAR) Insights
Ethoxy vs. Hydroxy : The ethoxy group in the target compound balances hydrophobicity and electron-donating effects, enhancing bioavailability and target engagement compared to purely hydrophilic (hydroxy) or hydrophobic (ethyl) analogs .
Substituent Position : Para-substituted derivatives generally exhibit better activity than ortho/meta-substituted ones, as seen in the inactivity of 2,3-dichloro analogs .
Electron-Withdrawing Groups : Nitro groups (e.g., HL₁) enhance antibacterial activity but may reduce anti-inflammatory efficacy due to altered electronic profiles .
Extended Conjugation : Phthalimide derivatives (e.g., 6P) show enhanced anti-inflammatory effects, likely due to improved target binding via additional aromatic interactions .
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of Schiff bases, known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazone linkage (C=N) and phenolic hydroxyl groups, which are crucial for its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways involved in cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.3 | Cell cycle arrest |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies utilizing the disc diffusion method revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including the DPPH scavenging method. Results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress .
Table 3: Antioxidant Activity Data
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
Case Studies
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, some exhibited enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .
Another study focused on the compound's potential as a corrosion inhibitor in mild steel environments, highlighting its multifaceted applications beyond traditional medicinal uses .
Q & A
Q. How should conflicting data from mass spectrometry (e.g., molecular ion fragmentation) and elemental analysis be reconciled during characterization?
- Methodological Answer : Discrepancies may arise from isotopic patterns or adduct formation in MS. Cross-validate with high-resolution MS (HRMS) and combustion-based elemental analysis. For hydrazides, ensure complete dryness to avoid water interference in CHN analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
